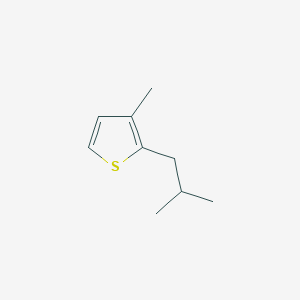

2-Isobutyl-3-methyl-thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14S |

|---|---|

Molecular Weight |

154.27 g/mol |

IUPAC Name |

3-methyl-2-(2-methylpropyl)thiophene |

InChI |

InChI=1S/C9H14S/c1-7(2)6-9-8(3)4-5-10-9/h4-5,7H,6H2,1-3H3 |

InChI Key |

RZUXCXVPQXRSCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Isobutyl-3-methyl-thiophene CAS 170456-33-4 properties

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies.[1]

CAS Registry Number: 170456-33-4 Chemical Family: Alkyl-substituted Thiophenes Role: Fine Chemical Intermediate / Pharmacophore Building Block[1]

Part 1: Executive Technical Profile[1]

2-Isobutyl-3-methyl-thiophene is a regiospecific alkyl-thiophene derivative utilized primarily as a structural motif in medicinal chemistry and advanced flavor science.[1] Unlike its pyrazine analogs (famous for potent bell-pepper notes), this thiophene derivative serves as a lipophilic bioisostere for substituted phenyl rings in drug design, particularly in kinase inhibitors where the sulfur atom contributes to specific hydrophobic pocket interactions.

Physicochemical Properties

Data represents a synthesis of catalog specifications and calculated consensus values based on Structure-Activity Relationship (SAR) algorithms.[1]

| Property | Value / Description | Confidence Level |

| Molecular Formula | C₉H₁₄S | Definitive |

| Molecular Weight | 154.27 g/mol | Definitive |

| SMILES String | CC(C)CC1=C(C)C=CS1 | Definitive |

| Appearance | Colorless to pale yellow liquid | Observed |

| Boiling Point | 195°C – 205°C (at 760 mmHg) | Predicted (SAR) |

| Density | 0.94 – 0.96 g/mL (at 20°C) | Predicted (SAR) |

| LogP (Octanol/Water) | 3.8 ± 0.4 | Predicted (High Lipophilicity) |

| Solubility | Immiscible in water; Miscible in DCM, THF, Toluene | Experimental Standard |

| Odor Profile | Characteristic sulfurous, green, nutty, vegetable-like | Analog-based |

Part 2: Synthetic Methodology (The Core)[6]

Strategic Analysis: Why Kumada Coupling?

While classical methods like the Paal-Knorr synthesis can construct the thiophene ring from acyclic precursors, they often suffer from poor regioselectivity when asymmetric substitution (2-isobutyl, 3-methyl) is required.[1]

For high-purity research applications, the Kumada Cross-Coupling is the superior "Senior Scientist" choice. It guarantees regiocontrol by utilizing a pre-functionalized 2-bromo-3-methylthiophene scaffold, preventing the formation of the unwanted 5-isobutyl isomer.[1]

Protocol: Nickel-Catalyzed Regioselective Alkylation

Objective: Synthesis of this compound via C(sp²)–C(sp³) coupling.[1]

1. Reagents & Materials

-

Substrate: 2-Bromo-3-methylthiophene (1.0 equiv).

-

Nucleophile: Isobutylmagnesium bromide (1.2 equiv, 2.0 M in Et₂O).

-

Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 1.5 mol%).

-

Solvent: Anhydrous THF (degassed).

2. Step-by-Step Workflow

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush continuously with N₂.

-

Catalyst Activation: Charge the flask with 2-Bromo-3-methylthiophene (10 mmol) and Ni(dppp)Cl₂ (0.15 mmol). Add anhydrous THF (50 mL) via cannula. Stir at room temperature for 10 minutes until the catalyst is suspended/dissolved.

-

Controlled Addition (The Critical Step): Cool the reaction mixture to 0°C in an ice bath. Add the Isobutylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Expert Insight: Rapid addition can lead to homocoupling of the Grignard reagent (Wurtz coupling). Maintain 0°C to suppress side reactions.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux (65°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress via GC-MS. The reaction is complete when the starting material (m/z ~177/179) is <1%.

-

-

Quenching: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy excess Grignard.

-

Work-up: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via vacuum distillation (or flash chromatography: Hexanes/EtOAc 98:2) to yield the target product.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Kumada coupling used in this protocol. It highlights the critical Oxidative Addition and Transmetallation steps that ensure the isobutyl group attaches specifically at the C2 position.

Figure 1: Catalytic cycle of the Ni-catalyzed Kumada coupling for regiospecific thiophene alkylation.

Part 4: Quality Control & Safety

Analytic Validation

To certify the identity of CAS 170456-33-4, the following spectral signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.9–7.1 ppm: Two doublets (Thiophene ring protons H4, H5).

-

δ 2.6 ppm: Doublet (2H, –CH₂– attached to the ring).

-

δ 2.1 ppm: Singlet (3H, –CH₃ at C3 position).

-

δ 1.8 ppm: Multiplet (1H, methine –CH– of isobutyl).

-

δ 0.9 ppm: Doublet (6H, terminal –(CH₃)₂).

-

-

GC-MS (EI):

-

Molecular Ion: m/z 154 [M]⁺.

-

Base Peak: m/z 111 (Loss of propyl fragment/isopropyl radical typical of isobutyl chains).

-

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin. Flammable liquid.

-

Storage: Store under nitrogen at 2–8°C. Thiophenes can slowly oxidize to sulfoxides/sulfones if exposed to air and light for prolonged periods.

-

Spill Protocol: Absorb with vermiculite or sand. Do not use sawdust (fire hazard).

References

-

BLD Pharm. (2024). Product Specification: 2-Isobutyl-3-methylthiophene (CAS 170456-33-4).[1][2][3][4][5] Retrieved from

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Journal of the American Chemical Society. (Foundational methodology for alkyl-aryl coupling).

-

Campaigne, E. (1944). 3-Methylthiophene.[1][3][6][7] Organic Syntheses, Coll. Vol. 4, p.638. (Source for precursor synthesis).

Sources

- 1. 99727-96-5|3-(3-Methyl-2-thienyl)-1-propene|BLD Pharm [bldpharm.com]

- 2. 2,5-Bis(2-ethylhexyl)thiophene-3,4-dicarbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1344058-53-2|2-(3-Methylthiophen-2-yl)acetaldehyde|BLD Pharm [bldpharm.com]

- 4. 170456-33-4|2-Isobutyl-3-methylthiophene|BLD Pharm [bldpharm.com]

- 5. 13129-17-4|4,5,6,7-Tetrahydrobenzo[b]thiophene|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Isobutyl-3-methyl-thiophene for Advanced Research

This guide provides a comprehensive technical overview of 2-Isobutyl-3-methyl-thiophene, a substituted thiophene of interest to researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and practically insightful, reflecting the specific chemical nature of the topic.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its structural resemblance to benzene, yet with distinct electronic properties, makes it a privileged scaffold in the design of novel bioactive molecules.[2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3] The substitution pattern on the thiophene ring plays a crucial role in modulating this biological activity, making the study of specific isomers like this compound essential for the advancement of drug discovery programs.

This guide will delve into the chemical structure, properties, synthesis, and potential applications of this compound, providing a foundational resource for its further investigation and utilization.

Molecular Structure and Chemical Identity

This compound possesses a thiophene ring substituted with an isobutyl group at the C2 position and a methyl group at the C3 position.

Systematic Name: this compound Molecular Formula: C₉H₁₄S Molecular Weight: 154.27 g/mol CAS Number: 170456-33-4

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes and Justification |

| Boiling Point | ~180-190 °C | Based on the boiling points of related alkylthiophenes (e.g., 2-isobutylthiophene: 174 °C). The addition of a methyl group is expected to slightly increase the boiling point.[4] |

| Density | ~0.95 g/mL | Similar to other dialkylthiophenes. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene). | Typical for non-polar organic compounds. |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar thiophene derivatives.[1] |

Proposed Synthesis: A Paal-Knorr Approach

A robust and versatile method for the synthesis of substituted thiophenes is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6] This approach is proposed for the synthesis of this compound.

Caption: Proposed Paal-Knorr synthesis workflow for this compound.

Rationale Behind the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and reliable method for constructing five-membered heterocycles.[5] The choice of 3-Methyl-2,5-hexanedione as the starting material directly provides the required carbon skeleton for the target molecule. Lawesson's reagent is a widely used and effective sulfurizing agent for this transformation, known for its milder reaction conditions compared to phosphorus pentasulfide.[6] Toluene is a suitable solvent due to its relatively high boiling point, which allows for the necessary heating to drive the reaction to completion, and its ability to dissolve both the starting materials and the intermediates.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-Methyl-2,5-hexanedione

-

Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-2,5-hexanedione (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to dissolve the diketone. To this solution, add Lawesson's Reagent (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section. The generation of highly toxic hydrogen sulfide gas is a potential hazard of this reaction, and it should be performed in a well-ventilated fume hood.[7]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would provide key information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~6.9-7.1 | d | 1H | H-5 (thiophene) | Aromatic proton on the thiophene ring, downfield due to the aromatic current. Coupled to H-4. |

| ~6.7-6.9 | d | 1H | H-4 (thiophene) | Aromatic proton on the thiophene ring, coupled to H-5. |

| ~2.5-2.7 | d | 2H | -CH₂- (isobutyl) | Methylene protons of the isobutyl group, adjacent to the thiophene ring. Split by the adjacent CH proton. |

| ~2.1-2.3 | s | 3H | -CH₃ (at C3) | Methyl protons directly attached to the thiophene ring. Appears as a singlet. |

| ~1.8-2.0 | m | 1H | -CH- (isobutyl) | Methine proton of the isobutyl group, splitting the adjacent CH₂ and CH₃ groups. |

| ~0.9-1.0 | d | 6H | -CH₃ (isobutyl) | Two equivalent methyl groups of the isobutyl group, split by the adjacent CH proton. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants (J) for thiophene protons are typically in the range of 3-5 Hz.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~140-145 | C2 (thiophene) | Carbon bearing the isobutyl group, deshielded due to substitution and proximity to sulfur. |

| ~135-140 | C3 (thiophene) | Carbon bearing the methyl group. |

| ~125-130 | C5 (thiophene) | Unsubstituted carbon on the thiophene ring. |

| ~120-125 | C4 (thiophene) | Unsubstituted carbon on the thiophene ring. |

| ~40-45 | -CH₂- (isobutyl) | Methylene carbon of the isobutyl group. |

| ~28-32 | -CH- (isobutyl) | Methine carbon of the isobutyl group. |

| ~22-25 | -CH₃ (isobutyl) | Methyl carbons of the isobutyl group. |

| ~13-16 | -CH₃ (at C3) | Methyl carbon attached to the thiophene ring. |

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show the following key fragments:

| m/z | Ion | Fragmentation Pathway |

| 154 | [M]⁺ | Molecular ion |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group or the C3 position. |

| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical (cleavage of the isobutyl group). |

| 97 | [Thiophene-CH₂-CH(CH₃)]⁺ | Cleavage of the terminal methyl from the isobutyl group. |

The fragmentation of alkylthiophenes is often characterized by cleavage at the β-bond to the aromatic ring, leading to the formation of a stable thienyl-substituted carbocation.[8]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorptions for the thiophene ring and the alkyl substituents.[9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H (thiophene) |

| 2850-2960 | C-H stretch | Aliphatic C-H (isobutyl and methyl) |

| ~1460 | C=C stretch | Aromatic C=C (thiophene) |

| ~1370-1385 | C-H bend | CH₃ bending (characteristic of isobutyl group) |

| ~700-850 | C-H out-of-plane bend | Aromatic C-H (thiophene) |

Applications in Drug Development: A Field of Potential

While specific biological activities of this compound have not been extensively reported, the broader class of substituted thiophenes is a rich source of pharmacologically active compounds.[2] The isobutyl and methyl substituents can influence the lipophilicity, steric profile, and metabolic stability of the molecule, potentially fine-tuning its interaction with biological targets.

Potential Therapeutic Areas for Investigation:

-

Antimicrobial Agents: Thiophene derivatives have shown promising activity against a range of bacteria and fungi.[10] The alkyl substitution pattern can be optimized to enhance potency and selectivity.

-

Anti-inflammatory Agents: Many thiophene-containing molecules exhibit anti-inflammatory properties by targeting various enzymes and signaling pathways involved in the inflammatory response.

-

Anticancer Agents: The thiophene scaffold is present in several approved and investigational anticancer drugs.[3] Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation or induce apoptosis.

-

Central Nervous System (CNS) Disorders: The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for the development of drugs targeting CNS disorders.

It is imperative to conduct thorough in vitro and in vivo studies to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

Substituted thiophenes should be handled with appropriate safety precautions in a laboratory setting.[11][12][13]

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammability: Thiophene derivatives are often flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: While specific toxicity data for this compound is not available, related compounds may be harmful if swallowed or inhaled.[12]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any chemical.

Conclusion

This compound represents a structurally interesting yet underexplored member of the thiophene family. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential as a building block for novel therapeutics. The methodologies and predictive data presented herein serve as a valuable starting point for researchers embarking on the study of this and related substituted thiophenes.

References

- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. (1977). Journal of Agricultural and Food Chemistry, 25(2), 447-451.

-

Paal–Knorr synthesis. (2023, October 29). In Wikipedia. [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(12), 1464-1489.

-

3-methylthiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Paal-Knorr Thiophene Synthesis. (2020, April 11). YouTube. Retrieved from [Link]

-

Paal-Knorr Thiophene Synthesis. (2018, January 7). Chem-Station Int. Ed. Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, August 20). Fisher Scientific.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 294.

-

NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.

-

Paal-Knorr Thiophene Synthesis. (n.d.). Chem-Station. Retrieved from [Link]

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54.

- SAFETY DATA SHEET. (2010, August 20). Acros Organics.

-

Fragmentation (mass spectrometry). (2023, November 29). In Wikipedia. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).

- KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics. Retrieved from [Link]

-

FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. (n.d.). ResearchGate. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. azooptics.com [azooptics.com]

- 10. journalwjarr.com [journalwjarr.com]

- 11. echemi.com [echemi.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Isobutyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-isobutyl-3-methylthiophene, a sulfur-containing heterocyclic organic compound. As a Senior Application Scientist, this document is structured to deliver not only foundational knowledge but also actionable insights into its synthesis, characterization, and safe handling, grounded in established scientific principles.

Core Molecular Attributes

2-Isobutyl-3-methylthiophene is a substituted thiophene with the chemical formula C₉H₁₄S . Its molecular weight is 154.27 g/mol . The structural arrangement consists of a central five-membered thiophene ring substituted with an isobutyl group at the second position and a methyl group at the third position.

| Property | Value |

| Molecular Formula | C₉H₁₄S |

| Molecular Weight | 154.27 g/mol |

| CAS Number | 170456-33-4 |

| SMILES | CC(C)CC1=C(C)C=CS1 |

Molecular Structure Visualization

Caption: Molecular structure of 2-isobutyl-3-methylthiophene.

Synthesis Strategies

A potential synthetic pathway for 2-isobutyl-3-methylthiophene could involve a multi-step process, starting with the appropriate precursors. One conceptual approach is the tandem thia-Michael/aldol reaction of allenyl esters, which has been demonstrated for the synthesis of other 2,3-disubstituted thiophenes.[2]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2-isobutyl-3-methylthiophene.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen starting materials (e.g., a suitable ketone and an activated methylene compound) in an appropriate solvent (e.g., ethanol or dimethylformamide).

-

Reagent Addition: Add elemental sulfur and a catalytic amount of a suitable base (e.g., morpholine or triethylamine).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Causality behind Experimental Choices:

-

The choice of solvent is crucial for ensuring the solubility of reactants and for achieving the optimal reaction temperature.

-

The base acts as a catalyst to promote the initial condensation and subsequent cyclization reactions.

-

The purification method is selected based on the physical properties of the product (e.g., boiling point for distillation, polarity for chromatography).

Analytical Characterization

The structural elucidation and purity assessment of 2-isobutyl-3-methylthiophene would rely on a combination of standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For 2-isobutyl-3-methylthiophene, both ¹H and ¹³C NMR would provide key information. While specific spectral data for this compound is not available, expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds like 2-methylthiophene.[3][4]

Expected ¹H NMR Features:

-

Thiophene Ring Protons: Signals corresponding to the two protons on the thiophene ring, likely appearing as doublets or multiplets in the aromatic region (around 6.5-7.5 ppm).

-

Isobutyl Group Protons: A doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons.

-

Methyl Group Protons: A singlet for the three protons of the methyl group attached to the thiophene ring.

Expected ¹³C NMR Features:

-

Signals for the four distinct carbon atoms of the thiophene ring.

-

Signals for the four carbon atoms of the isobutyl group.

-

A signal for the carbon atom of the methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating and identifying volatile compounds.[5][6] The gas chromatogram would show a peak corresponding to 2-isobutyl-3-methylthiophene at a specific retention time, which can be used for its quantification. The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (154 m/z) and a characteristic fragmentation pattern that can be used for its identification.

Typical GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Analysis: The resulting mass spectrum is recorded and can be compared to spectral libraries for identification.

Potential Applications

While specific applications for 2-isobutyl-3-methylthiophene are not widely documented, substituted thiophenes, in general, are important building blocks in various fields due to their unique chemical properties.

-

Pharmaceuticals: The thiophene ring is a common scaffold in many pharmaceutical compounds. For instance, 3-methylthiophene is a precursor to the drug thenyldiamine.[7]

-

Agrochemicals: Thiophene derivatives have been utilized in the synthesis of pesticides. Morantel, a pesticide, is also derived from 3-methylthiophene.[7]

-

Flavor and Fragrance: Some thiophene derivatives are used as flavoring agents.[8][9]

-

Materials Science: 3-Methylthiophene is used as a monomer for creating conductive polymers with applications in organic electronics.[10]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[12]

-

Fire Safety: Keep away from heat, sparks, and open flames as thiophene derivatives are often flammable.[11][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

- Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]

- Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25(4), 201-208.

- Al-Tel, T. H. (2009). Synthesis of Novel 2,3-Disubstituted Thiophenes via Tandem Thia-Michael/Aldol Reaction of Allenyl Esters. Molecules, 14(12), 5053-5063.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of Compound 3. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl-3-(methyl thio) butyrate. Retrieved from [Link]

- Li, R., et al. (2012). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules, 17(5), 5346-5357.

-

The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 8. isobutyl-3-(methyl thio) butyrate, 127931-21-9 [thegoodscentscompany.com]

- 9. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

Chemosensory Architecture and Safety Profiling of Substituted Thiophene Flavorants

Executive Summary

Substituted thiophenes represent a critical class of sulfur-containing heterocycles in flavor chemistry, revered for their ability to impart potent meaty, roasted, and alliaceous (onion/garlic) notes at parts-per-billion (ppb) concentrations. While indispensable for creating authentic savory profiles (maillard-type), their structural similarity to toxicological "alerts" necessitates a rigorous understanding of their metabolic fate.

This technical guide synthesizes the structure-activity relationships (SAR), formation pathways, analytical detection limits, and metabolic safety profiles of substituted thiophenes. It is designed for researchers requiring actionable protocols for synthesis, isolation, and safety assessment.

Structure-Activity Relationships (SAR) & Sensory Potency

The sensory impact of thiophenes is governed by the positioning of alkyl, acyl, or thiol substituents on the thiophene ring. A critical distinction exists between 2-substituted and 3-substituted isomers, influencing both odor quality and detection thresholds.

Positional Isomerism and Odor Character

The sulfur atom in the thiophene ring creates a dipole that interacts with olfactory receptors. Substitution at the

Table 1: Comparative Sensory Data of Key Substituted Thiophenes

| Compound | CAS No.[1][2][3] | Substituent Position | Odor Quality | Odor Threshold (ppb in water) |

| 2-Methylthiophene | 554-14-3 | Solvent-like, faint roasted | ~1,000 | |

| 2-Acetylthiophene | 88-15-3 | Roasted, nutty, popcorn-like | 50 - 100 | |

| 3-Acetylthiophene | 1468-83-3 | Fainter, less distinct roasted | > 500 | |

| 3-Mercapto-2-pentanone | 67633-97-0 | Ring-adjacent | Meaty, sulfurous, catty | 0.1 - 0.5 |

| 2-Thiophenethiol | 7774-74-5 | Burnt, coffee, roasted meat | 5 - 10 |

Technical Insight: The presence of a carbonyl group adjacent to the ring (e.g., 2-acetylthiophene) enhances the "roasted" character desirable in coffee and nut flavors. Conversely, thiol substitution (e.g., 2-thiophenethiol) drastically lowers the threshold, shifting the profile toward "meaty/sulfurous."

Formation Mechanisms: The Maillard Pathway

Substituted thiophenes are not primary metabolites but are thermally generated via the Maillard reaction, specifically through the degradation of sulfur-containing amino acids (Cysteine/Methionine) in the presence of reducing sugars.

Mechanism of Action

The pathway involves the Strecker degradation of cysteine to yield hydrogen sulfide (

Figure 1: Thermal Generation of Thiophenes via Maillard Chemistry

Caption: Pathway showing the convergence of sulfur sources and sugar fragments to form the thiophene ring.

Analytical Methodologies: Isolation and Detection[8]

Due to their high volatility and reactivity, analyzing substituted thiophenes requires specific extraction techniques that minimize thermal artifact formation (disulfides) and detectors selective for sulfur.

Protocol: SPME-GC-SCD Analysis

Objective: Quantify trace thiophenes in a complex food matrix without solvent interference.

Equipment:

-

Extraction: Solid Phase Microextraction (SPME) fiber (DVB/CAR/PDMS).

-

GC: Agilent 7890B or equivalent.

-

Detector: Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD). Note: Mass Spectrometry (MS) is used for identification, but SCD is superior for linearity and selectivity of sulfur compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 5.0 g of sample into a 20 mL headspace vial.

-

Add 2 mL saturated NaCl solution (to salt-out volatiles).

-

Internal Standard: Spike with 5 µL of 2-methyl-3-tetrahydrofuranthiol (or isotopically labeled analog if available) at 10 ppm.

-

-

Extraction (SPME):

-

Incubate vial at 50°C for 15 mins (agitation: 500 rpm).

-

Expose DVB/CAR/PDMS fiber to headspace for 30 mins at 50°C.

-

-

Desorption & Chromatography:

-

Desorb fiber in GC inlet at 250°C for 3 mins (Splitless mode).

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).

-

Oven Program: 40°C (hold 2 min)

5°C/min to 230°C

-

-

Detection:

-

SCD Burner Temp: 800°C.

-

Hydrogen flow: 40 mL/min; Oxidizer flow: 60 mL/min.

-

Validation Check: Calculate the Recovery Factor (RF) using the internal standard. Acceptable range: 80-120%. If RF < 80%, check for matrix binding or fiber saturation.

Toxicology & Metabolic Activation[9]

For drug development and safety professionals, the thiophene ring is a "structural alert" due to its potential bioactivation by Cytochrome P450 enzymes.[4] However, many substituted thiophenes are FEMA GRAS (Generally Recognized As Safe) because rapid detoxification pathways predominate at flavor-use levels.

The Bioactivation vs. Detoxification Balance

The toxicity of thiophenes depends on the metabolic competition between:

-

S-Oxidation (Tox): CYP450 oxidizes the sulfur to a sulfoxide/sulfone, which acts as a Michael acceptor, binding to DNA/proteins.

-

Ring Hydroxylation/Conjugation (Detox): Functional groups (e.g., acetyl, methyl) are oxidized to carboxylic acids or conjugated with glucuronic acid/glycine and excreted.

Figure 2: Metabolic Fate of Substituted Thiophenes

Caption: Bifurcation of metabolic pathways. Safety relies on Phase II conjugation outpacing S-oxidation.

Regulatory Status (FEMA GRAS)

Most simple alkyl and acyl thiophenes (e.g., 2-acetylthiophene) are FEMA GRAS (Group 24). The safety evaluation relies on:

-

Structural Class: Class II or III (Cramer Decision Tree).

-

MSDI (Maximized Survey-derived Daily Intake): Usually extremely low (< 1 µ g/person/day ) due to high sensory potency.

-

Metabolic Logic: At low intake, Phase II detoxification (Glutathione conjugation) is not saturated, preventing the accumulation of reactive S-oxides.

Synthetic Routes[2][5][6]

For researchers needing high-purity standards not commercially available, the Gewald Reaction or Paal-Knorr Synthesis are the standard protocols.

Protocol: Synthesis of 2-Acetylthiophene (Friedel-Crafts Acylation)

-

Reagents: Thiophene, Acetic Anhydride, Orthophosphoric acid (catalyst).

-

Procedure:

-

Mix thiophene (1 mol) with acetic anhydride (1.2 mol).

-

Add 85%

dropwise at < 50°C. -

Reflux for 2 hours.

-

Neutralize with

, extract with ether, and distill.

-

-

Yield: ~70-80%.[5]

-

Note: This avoids the use of

(Lewis acid), simplifying workup.

References

-

Flavor and Extract Manufacturers Association (FEMA). (2018). FEMA GRAS Assessment of Natural Flavor Complexes: Citrus-Derived Flavoring Ingredients.[6] Food and Chemical Toxicology.[7]

-

Dansette, P. M., et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles.[8] Journal of the American Chemical Society.[8]

-

Valadon, P., et al. (1996). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo.[4][9] Chemical Research in Toxicology.[8]

-

European Food Safety Authority (EFSA). (2013). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophenes, thiazolines and thienyl derivatives from chemical group 29. EFSA Journal.

-

Siebert, T. E., et al. (2008). Determination of Volatile Sulfur Compounds in Wine using GC-SCD. Journal of Agricultural and Food Chemistry.

Sources

- 1. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. impactfactor.org [impactfactor.org]

- 6. femaflavor.org [femaflavor.org]

- 7. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aroma Maze: A Technical Guide to the Regulatory Status of Novel Alkylthiophene Flavor Ingredients

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Alkylthiophenes represent a fascinating and diverse class of heterocyclic compounds that contribute significantly to the flavor profiles of numerous cooked and processed foods. Their characteristic savory, meaty, and roasted notes make them attractive targets for the flavor industry. However, the journey of a novel alkylthiophene from a promising flavor compound to a globally approved food ingredient is a complex process governed by stringent regulatory frameworks. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape for novel alkylthiophene flavor ingredients in key markets, including the United States and the European Union. It delves into the chemistry, flavor profiles, and metabolism of these compounds, and outlines the critical safety assessment workflows required for regulatory approval. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals involved in the discovery, development, and commercialization of new flavor ingredients.

Introduction: The Allure and Challenge of Alkylthiophenes in Flavor Chemistry

Thiophene and its alkylated derivatives are sulfur-containing heterocyclic compounds that are naturally formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[1] These compounds are key contributors to the desirable savory, meaty, roasted, and even slightly sweet aroma profiles of cooked meats, coffee, and baked goods. The specific flavor character of an alkylthiophene is heavily influenced by the position and nature of the alkyl substituents on the thiophene ring.

The flavor industry is constantly seeking to identify and synthesize novel flavor compounds to create unique and appealing sensory experiences for consumers. Novel alkylthiophenes, with their diverse and potent flavor characteristics, represent a promising frontier in this endeavor. However, the introduction of any new substance into the food supply is subject to rigorous safety evaluations and regulatory approvals. Understanding the intricate and harmonized, yet distinct, regulatory requirements of different international bodies is paramount for any organization looking to commercialize a new flavor ingredient.

This guide will provide a detailed examination of the regulatory status of alkylthiophene flavor ingredients, with a focus on the frameworks established by the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). We will explore the critical aspects of chemical characterization, flavor profiling, metabolic fate, and the toxicological evaluation necessary to achieve regulatory compliance.

The Chemical and Sensory Landscape of Alkylthiophenes

Chemical Identity and Synthesis

Alkylthiophenes are characterized by a five-membered aromatic ring containing one sulfur atom, with one or more alkyl groups attached to the carbon atoms of the ring. The general structure is depicted below:

-

Diagram: General Structure of Alkylthiophenes

Caption: General chemical structure of an alkylthiophene.

The synthesis of alkylthiophenes for flavor applications can be achieved through various organic chemistry routes.[2] A common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. Other methods include the Paal-Knorr thiophene synthesis and modifications of the Hinsberg thiophene synthesis. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Purity of the final product is a critical parameter for regulatory approval, necessitating robust purification and analytical characterization.

Flavor Profiles and Applications

The flavor profile of alkylthiophenes is highly dependent on their substitution pattern. Simple alkylthiophenes, such as 2-methylthiophene and 2-ethylthiophene, often possess savory, meaty, and slightly roasted notes. Dimethylthiophenes, like 2,5-dimethylthiophene, can contribute to the aroma of cooked beef. More complex alkylthiophenes can exhibit a wider range of flavor characteristics, including nutty, coffee-like, and even fruity notes.[3][4]

Table 1: Examples of Alkylthiophenes and their Associated Flavor Descriptors

| Compound Name | FEMA No. | JECFA No. | Flavor Profile |

| 4,5-Dihydro-3(2H)-thiophenone | 3266 | 498 | Garlic, meaty, green vegetable, buttery[1] |

| 2-Methylthiophene | 3302 | 493 | Roasted, nutty, vegetal, green[4] |

| 2,4-Dimethylthiophene | - | - | Does not significantly contribute to fried onion flavor[3] |

| 2,5-Dimethylthiophene | 3305 | 500 | Meaty, savory |

| 2-Acetylthiophene | 3404 | 1060 | Roasted, nutty, vegetal, green[4] |

These compounds are typically used at very low concentrations (in the parts-per-million or even parts-per-billion range) in a wide variety of food products, including:

-

Soups and broths

-

Processed meats and meat analogs

-

Savory snacks

-

Gravies and sauces

-

Baked goods

Analytical Characterization

Accurate and sensitive analytical methods are essential for the identification and quantification of alkylthiophenes in both flavor formulations and final food products. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique used for this purpose.[5] Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to concentrate the volatile thiophenes prior to GC-MS analysis. High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile or derivatized thiophenes.[6][7]

Global Regulatory Frameworks for Flavor Ingredients

The approval of a new flavor ingredient is a multi-step process that requires a comprehensive safety assessment. The primary goal of regulatory agencies is to ensure that the ingredient is safe for consumption at its intended use levels.

United States: FDA and the GRAS System

In the United States, flavor ingredients are regulated by the FDA under the Federal Food, Drug, and Cosmetic Act.[8] Flavorings can be approved through two main pathways:

-

Food Additive Petition (FAP): This involves submitting a petition to the FDA with extensive safety data for pre-market approval. The approved food additives are listed in Title 21 of the Code of Federal Regulations (CFR), primarily in Part 172.[9][10][11][12]

Many alkylthiophenes used in the U.S. market have been determined to be GRAS by the FEMA Expert Panel. The FDA maintains a database of substances that have been the subject of a GRAS notice.

European Union: EFSA and the Union List

In the European Union, the regulation of flavorings is harmonized under Regulation (EC) No 1334/2008.[20] All flavoring substances must undergo a safety assessment by the European Food Safety Authority (EFSA) before they can be approved for use in food. Approved flavoring substances are included in the Union List of Flavourings (Annex I of Regulation (EC) No 1334/2008).[21][22]

The EFSA Panel on Food Additives and Flavourings (FAF) is responsible for evaluating the safety of flavorings. EFSA has published detailed guidance for applicants on the data requirements for the risk assessment of flavorings.[23][24][25]

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

JECFA is an international scientific expert committee that is administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). JECFA evaluates the safety of food additives, including flavorings, and establishes acceptable daily intakes (ADIs) and specifications for identity and purity.[26][27][28] The evaluations of JECFA are often used by national regulatory agencies to inform their own decisions.

The Critical Path to Regulatory Approval: A Safety Assessment Workflow

The safety assessment of a novel alkylthiophene flavor ingredient follows a structured, data-driven process. The goal is to establish a "reasonable certainty of no harm" under the intended conditions of use.

-

Diagram: Safety Assessment Workflow for a Novel Alkylthiophene Flavor Ingredient

Caption: A simplified workflow for the safety assessment of a novel alkylthiophene flavor ingredient.

Step 1: Chemical Characterization and Specification

A comprehensive dossier on the chemical identity of the novel alkylthiophene is the first requirement. This includes:

-

Chemical name and structure: IUPAC name, CAS number, and a clear structural diagram.

-

Method of manufacture: A detailed description of the synthesis process.

-

Purity and impurities: Data on the percentage purity of the substance and the identity and concentration of any impurities.

-

Physicochemical properties: Melting point, boiling point, solubility, etc.

-

Specifications: A set of criteria to which the substance must conform to ensure its quality and purity.

Step 2: Exposure Assessment

Regulatory agencies need to know how much of the flavor ingredient consumers are likely to be exposed to. This is typically done using a "per capita" intake estimate or by using food consumption survey data. The estimated daily intake (EDI) is a key parameter in the risk assessment.

Step 3: Metabolism and Toxicokinetics

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the alkylthiophene is crucial. For thiophenes, a key area of investigation is the potential for metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as S-oxides and epoxides.[29][30][31] In vitro studies using liver microsomes or hepatocytes are often conducted to identify the major metabolic pathways.

-

Diagram: Potential Metabolic Activation of Thiophenes

Step 4: Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential of a substance to damage DNA. A standard battery of in vitro genotoxicity tests is typically required:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses different strains of bacteria to screen for point mutations.

-

In vitro Micronucleus Test or Chromosomal Aberration Assay: These tests are conducted in mammalian cells to detect chromosomal damage.

If any of these in vitro tests are positive, further in vivo testing may be required.

-

Objective: To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

-

Test System: At least five strains of Salmonella typhimurium and Escherichia coli are used.

-

Procedure:

-

The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Step 5: Repeated-Dose Toxicity Studies

If the genotoxicity assessment is negative, repeated-dose toxicity studies in animals (typically rodents) are conducted to determine the potential for adverse health effects from long-term exposure. A 90-day oral toxicity study is a common requirement. The results of this study are used to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is then used to establish a safe level of exposure for humans by applying safety factors.

Conclusion and Future Outlook

The regulatory landscape for novel alkylthiophene flavor ingredients is both rigorous and dynamic. A thorough understanding of the scientific principles of safety assessment and the specific data requirements of regulatory agencies in target markets is essential for successful commercialization. As analytical techniques become more sensitive and our understanding of toxicology deepens, the requirements for regulatory approval will continue to evolve.

For researchers and developers in the flavor industry, a proactive and science-driven approach to safety assessment is not just a regulatory hurdle, but a fundamental aspect of responsible product development. By embracing the principles of scientific integrity and maintaining a transparent dialogue with regulatory authorities, the industry can continue to innovate and bring new and exciting flavor experiences to consumers worldwide, while ensuring the highest standards of food safety.

References

- Allan Chemical Corporation. (2025, August 27). 21 CFR Part 172: Beverage Additives Guide.

- U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS).

- Flavor and Extract Manufacturers Association. GRAS Substances (3250-3325).

- Flavor and Extract Manufacturers Association. GRAS Substances (3964-4023).

- Mosaic Flavors. FDA Regulations for Flavorings.

- Galetto, W. G., & Hoffman, P. G. (1976). Synthesis and flavor evaluation of some alkylthiophenes. Volatile components of onion. Journal of Agricultural and Food Chemistry, 24(4), 854-857.

- Food and Agriculture Organization of the United Nations. Online Edition: "Specifications for Flavourings".

- Galetto, W. G., & Hoffman, P. G. (1976). Synthesis and flavor evaluation of some alkylthiophenes. Volatile components of onion. Journal of Agricultural and Food Chemistry, 24(4), 854-857.

- European Commission. EU Lists of Flavourings.

- Electronic Code of Federal Regulations. 21 CFR Part 172 Subpart F -- Flavoring Agents and Related Substances.

- Flavor and Extract Manufacturers Association. GRAS Substances (4069-4253).

- ACS Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.

- U.S. Food and Drug Administration. (2024, June 6). Understanding How the FDA Regulates Food Additives and GRAS Ingredients.

- MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences.

- Food and Agriculture Organization of the United Nations. Food safety and quality: jecfa-additives.

- legislation.gov.uk. (2012). Commission Implementing Regulation (EU) No 872/2012.

- Cornell Law School. 21 CFR Part 172 - Subpart F - Flavoring Agents and Related Substances.

- EU Specialty Food Ingredients. (2026, January). EFSA Publishes Updated Guidance on Food Additive Assessment.

- National Institutes of Health. (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal.

- National Institutes of Health. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of ançais.

- IRIS Unime.

- Food and Agriculture Organization of the United Nations. COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS.

- European Food Safety Authority. Flavourings.

- Royal Society of Chemistry. (2014). Preparation and characterization of semiconducting polymeric blends. Photochemical synthesis of poly(3-alkylthiophenes) using host microporous matrices of poly(vinylidene fluoride). Polymer Chemistry.

- ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- Semantic Scholar. Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley.

- Electronic Code of Federal Regulations. 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption.

- ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients.

- Hogan Lovells. (2026, February 2). FDA requests information regarding labeling and preventing cross-contact of gluten in packaged foods.

- National Institutes of Health. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.

- ResearchGate. Chemical structures of poly (3-alkylthiophenes)

- IFT.org. GRAS Flavoring Substances 24.

- PubMed. (2022, December 23). Scientific Guidance on the data required for the risk assessment of flavourings to be used in or on foods.

- ResearchGate. (2025, September 27). Advanced Analytical Methods in Food Chemistry.

- YouTube. (2012, July 17). EFSA explains risk assessment of food and feed risk.

- ResearchGate. Chemical structures of poly ͑ alkylthiophenes ͒ used in this work.

- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs.

- Leffingwell & Associates. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals.

- FDA Ingredient Compliance Solutions.

- Food and Agriculture Organization of the United Nations. COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS.

- FAO Knowledge Repository. (2019). Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on Food Additives (JECFA), 87th Meeting June 2019.

- EU Specialty Food Ingredients. Safety of food additives is carefully assessed by EFSA.

- U.S. Food and Drug Administration. GRAS Notices.

- RSC Blogs. (2011, December 13). Analytical methods for food and agriculture.

- European Flavour Association.

- Academia.edu. Food Analytical Methods.

- Bryant Research. EU Food Additives: Listing by E Number.

- AGRINFO. (2024, February 28). EU withdraws eight flavourings.

Sources

- 1. Food safety and quality: details [fao.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (PDF) Food Analytical Methods [academia.edu]

- 6. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]

- 7. iris.unime.it [iris.unime.it]

- 8. FDA Regulations for Flavorings [mosaicflavors.com]

- 9. 21 CFR Part 172: Beverage Additives Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. eCFR :: 21 CFR Part 172 Subpart F -- Flavoring Agents and Related Substances [ecfr.gov]

- 11. 21 CFR Part 172 - Subpart F - Flavoring Agents and Related Substances | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 12. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]

- 13. femaflavor.org [femaflavor.org]

- 14. femaflavor.org [femaflavor.org]

- 15. femaflavor.org [femaflavor.org]

- 16. ift.org [ift.org]

- 17. Understanding How the FDA Regulates Food Additives and GRAS Ingredients | FDA [fda.gov]

- 18. qualitysmartsolutions.com [qualitysmartsolutions.com]

- 19. GRAS Notices [hfpappexternal.fda.gov]

- 20. Flavouring Legislation - European Flavour Association [effa.eu]

- 21. EU Lists of Flavourings - Food Safety - European Commission [food.ec.europa.eu]

- 22. Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances provided for by Regulation (EC) No 2232/96 of the European Parliament and of the Council, introducing it in Annex I to Regulation (EC) No 1334/2008 of the European Parliament and of the Council and repealing Commission Regulation (EC) No 1565/2000 and Commission Decision 1999/217/EC (Text with EEA relevance) (c. 872) [legislation.gov.uk]

- 23. EFSA Publishes Updated Guidance on Food Additive Assessment – EU Specialty Food Ingredients [specialtyfoodingredients.eu]

- 24. Flavourings | EFSA [efsa.europa.eu]

- 25. Scientific Guidance on the data required for the risk assessment of flavourings to be used in or on foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Food safety and quality: jecfa-additives [fao.org]

- 27. fao.org [fao.org]

- 28. FAO Knowledge Repository [openknowledge.fao.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 2-Isobutyl-3-methylthiophene via Gewald Reaction

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-Isobutyl-3-methylthiophene , a specific alkyl-substituted thiophene scaffold often utilized as a lipophilic building block in medicinal chemistry and fragrance synthesis.

The synthesis leverages the Gewald Reaction to construct the thiophene core, followed by strategic functional group manipulations (deamination and decarboxylation) to arrive at the target alkyl-thiophene.

Executive Summary

The synthesis of 2-Isobutyl-3-methylthiophene presents a regiochemical challenge. Direct alkylation of thiophene often yields mixtures of isomers. The Gewald reaction offers a superior, convergent route by constructing the ring from acyclic precursors with defined substitution patterns.

This protocol details a 3-stage synthetic workflow :

-

Gewald Cyclization: Condensation of 5-methyl-2-hexanone with methyl cyanoacetate and elemental sulfur to form the highly substituted intermediate Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate .

-

Deamination: Removal of the C2-amino group via diazotization-reduction.

-

Decarboxylation: Hydrolysis and thermal decarboxylation of the C3-ester to yield the final 2,3-disubstituted alkyl thiophene (renumbered from the 4,5-positions of the intermediate).

Retrosynthetic Analysis & Mechanism

The Gewald reaction synthesizes 2-aminothiophenes with an electron-withdrawing group (EWG) at position 3. To achieve the target 2-Isobutyl-3-methylthiophene , we must synthesize a precursor where the alkyl groups are at positions 4 and 5. Upon removal of the functional groups at 2 and 3, the ring is renumbered, placing the alkyls at 2 and 3.

-

Target: 2-Isobutyl-3-methylthiophene (equivalent to 4-methyl-5-isobutylthiophene).

-

Gewald Precursors:

Mechanistic Pathway (DOT Visualization)

Figure 1: Logical flow from acyclic precursors to the final alkyl-thiophene target.

Detailed Experimental Protocol

Phase 1: The Gewald Cyclization

This step constructs the thiophene ring with the required alkyl substituents fixed at positions 4 and 5.

Reagents & Materials:

-

5-Methyl-2-hexanone (Isoamyl methyl ketone): 1.0 eq (e.g., 11.4 g, 100 mmol)

-

Methyl Cyanoacetate: 1.0 eq (9.9 g, 100 mmol)

-

Elemental Sulfur (

): 1.0 eq (3.2 g, 100 mmol) -

Morpholine (Base Catalyst): 0.5 eq

-

Ethanol (Solvent): 50 mL

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Mixing: Charge the flask with 5-methyl-2-hexanone, methyl cyanoacetate, and ethanol. Stir at room temperature for 5 minutes.

-

Activation: Add the elemental sulfur powder in one portion.

-

Initiation: Add morpholine dropwise over 10 minutes. Note: The reaction is exothermic. Monitor temperature and ensure it does not exceed 60°C during addition.

-

Reaction: Heat the mixture to 50–60°C and stir for 12–16 hours. The sulfur should fully dissolve as the reaction progresses.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into 200 mL of ice-water.

-

Stir vigorously for 30 minutes. The product (Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate) typically precipitates as a solid.

-

Filter the solid and wash with cold water/ethanol (9:1).

-

Purification: Recrystallize from ethanol or methanol.

-

Expected Yield: 60–75%

Checkpoint: Verify structure via

Phase 2: Deamination (Removal of C2-Amino)

To obtain the alkyl thiophene, the amino group must be removed. This is achieved via non-aqueous diazotization followed by reduction in situ.

Reagents:

-

Gewald Product (from Phase 1): 10 g

-

t-Butyl Nitrite (t-BuONO): 1.5 eq

-

DMF (Dimethylformamide): 50 mL

-

Hypophosphorous acid (

) or THF/Reflux method (Alternative: Sandmeyer to Halide then reduction). Preferred Green Method: t-BuONO in THF.

Protocol (Reductive Deamination):

-

Dissolve the Gewald product in anhydrous THF (or DMF).

-

Add t-Butyl Nitrite dropwise at 0°C.

-

Heat the mixture to reflux (65°C) for 2 hours. Evolution of

gas indicates successful diazonium decomposition. -

Workup: Evaporate solvent, dissolve residue in Ethyl Acetate, wash with water and brine.

-

Product: Methyl 4-methyl-5-isobutylthiophene-3-carboxylate.

Phase 3: Hydrolysis and Decarboxylation

The final step removes the ester group at C3 to leave the proton, effectively finalizing the 2-isobutyl-3-methylthiophene structure (after renumbering).

Protocol:

-

Hydrolysis: Reflux the deaminated ester in 10% NaOH/Ethanol for 4 hours. Acidify with HCl to precipitate the carboxylic acid .

-

Decarboxylation:

-

Mix the dry carboxylic acid with copper powder (catalytic amount) and quinoline (solvent).

-

Heat to 200–220°C (high heat required).

-

The product, 2-Isobutyl-3-methylthiophene , will distill off or can be extracted after cooling.

-

Note: This molecule is a liquid.[3]

-

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Target Molecule | 2-Isobutyl-3-methylthiophene |

| CAS Number | N/A (Specific isomer) |

| Appearance | Colorless to pale yellow oil (Final Product) |

| Key Intermediate | Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate |

| Critical Control | Temperature during Morpholine addition (Exotherm) |

| Safety Hazard |

Troubleshooting Guide:

-

Low Yield in Gewald Step: Ensure the ketone is fresh. Old ketones can form peroxides or aldol side-products. Increase morpholine to 1.0 eq if reaction is sluggish.

-

Sticky Precipitate: If the Gewald product oils out, extract with dichloromethane, dry over

, and trituratem with cold hexanes. -

Incomplete Decarboxylation: Ensure temperature reaches >200°C. Microwave irradiation (Biotage/CEM) at 200°C for 30 mins is a superior modern alternative to Quinoline reflux.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[2] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

-

Putrani, et al. (2023). Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI Molecules.

-

Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity.

Sources

Preparation of 2-Isobutyl-3-methyl-thiophene from dicarbonyls

Application Note: Regioselective Synthesis of 2-Isobutyl-3-Methylthiophene via Modified Paal-Knorr Cyclization

Executive Summary

This application note details the regioselective synthesis of 2-isobutyl-3-methylthiophene , a structural analog often investigated for its sensory properties (green, bell-pepper notes) and as a scaffold in material science.[1] While Electrophilic Aromatic Substitution (EAS) of thiophenes often yields mixtures of isomers due to competing directing effects, the Paal-Knorr thiophene synthesis utilizing 1,4-dicarbonyls provides a definitive route to regiochemically pure 2,3-disubstituted thiophenes.[1]

This protocol utilizes Lawesson’s Reagent (LR) as the thionation/cyclization agent, replacing the traditional and harsher phosphorus pentasulfide (

Retrosynthetic Analysis & Strategy

To synthesize 2-isobutyl-3-methylthiophene exclusively, the substitution pattern of the thiophene ring dictates the structure of the acyclic 1,4-dicarbonyl precursor.[1]

-

Target: 2-Isobutyl-3-methylthiophene[1]

-

Disconnection: C2–C5 and C3–C4 bonds (Paal-Knorr logic).[1]

-

Required Precursor: 2,6-dimethyl-3-oxoheptanal.[1]

Synthetic Challenge: 1,4-Ketoaldehydes are chemically unstable and prone to polymerization.[1] Solution: This protocol employs the acetal-protected precursor (1,1-dimethoxy-2,6-dimethylheptan-3-one) or generates the aldehyde in situ from a stable equivalent (e.g., oxidative cleavage of a cyclopentenyl derivative or Stetter reaction product) to ensure process stability.[1]

Reaction Mechanism (Paal-Knorr)[1][2][3]

The reaction proceeds via a double thionation-cyclization sequence.[1] Lawesson's Reagent converts the carbonyls to thiocarbonyls.[1][2] The enol/ethiol tautomer then attacks the electrophilic thiocarbonyl carbon, followed by the elimination of

Figure 1: Mechanistic pathway for the conversion of the 1,4-dicarbonyl precursor to the thiophene target.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1,1-dimethoxy-2,6-dimethylheptan-3-one | Precursor | 1.0 | Protected 1,4-ketoaldehyde |

| Lawesson’s Reagent | Thionation Agent | 1.2 | Moisture sensitive; use fresh |

| Toluene | Solvent | - | Anhydrous; 0.1 M concentration |

| p-Toluenesulfonic acid (pTSA) | Catalyst | 0.05 | Optional; aids acetal deprotection |

| DCM / Hexanes | Workup/Purification | - | HPLC Grade |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser connected to an inert gas line (

or Ar). -

Safety Note: Connect the outlet of the condenser to a bleach (sodium hypochlorite) trap to neutralize evolved hydrogen sulfide (

) gas.[1] -

Charge the RBF with 1,1-dimethoxy-2,6-dimethylheptan-3-one (10.0 mmol, 2.02 g).[1]

-

Add anhydrous Toluene (100 mL) to dissolve the precursor.

-

Add Lawesson’s Reagent (12.0 mmol, 4.85 g) in a single portion.

-

Expert Tip: If using the acetal, add pTSA (0.5 mmol, 95 mg) to facilitate in-situ deprotection of the aldehyde.[1]

-

Step 2: Cyclization (The Heating Phase) [1]

-

Heat the reaction mixture to a vigorous reflux (

oil bath). -

Maintain reflux for 2–4 hours .

-

Once conversion is complete (>95%), cool the mixture to room temperature.

Step 3: Workup & Purification [1][2]

-

Quench: Lawesson's reagent byproducts are often sticky and foul-smelling.[1] Add 10% NaOH solution (50 mL) and stir vigorously for 30 minutes to hydrolyze excess reagent and solubilize phosphorus byproducts.

-

Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (

mL).[1] -

Wash: Combine organic layers and wash with Brine (

mL).[1] Dry over anhydrous -

Concentration: Filter and concentrate under reduced pressure.

-

Chromatography: Purify the crude oil via silica gel flash chromatography.

Quality Control & Validation

The isolated product must be validated to confirm the specific 2,3-substitution pattern, distinguishing it from the 2,4-isomer.

| Analytical Method | Expected Signal | Interpretation |

| GC-MS | Molecular Ion | Confirms Formula |

| 1H NMR (CDCl3) | Two doublets in the aromatic region ( | |

| 1H NMR (Alkyl) | The methylene of the isobutyl group confirms attachment to the ring.[1] | |

| 13C NMR | 4 distinct aromatic carbons | Confirms asymmetry of the ring.[1] |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-isobutyl-3-methylthiophene.

References

-

Minisci, F. et al. (1971).[1] "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylthiophenes." Tetrahedron, 27(15), 3575-3579.[1] (Context: Comparison to radical alkylation methods). Link

-

Campaigne, E. (1984).[1] "Cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide and Lawesson's reagent." Comprehensive Heterocyclic Chemistry, Vol 4. (Context: Core Paal-Knorr mechanism).[1][3][2]

-

Organic Chemistry Portal. "Paal-Knorr Thiophene Synthesis." (Context: General reaction conditions and mechanism). Link

-

Ozturk, T. et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][3][2] Chemical Reviews, 107(11), 5210–5278.[1] (Context: Reagent handling and byproduct management). Link[1]

-

Shridhar, D. R. et al. (1982).[1] "An Improved Method for the Synthesis of Thiophenes using Lawesson's Reagent." Organic Preparations and Procedures International, 14(3).[1] (Context: Optimization of yields). Link[1]

Sources

Application Note: Precision Dosage & Safety Profiling of Thiophene Derivatives in Meat Analogs

Executive Summary

This technical guide addresses the precise quantification, dosage strategy, and toxicological safety of thiophene derivatives used to engineer "meaty" sensory profiles in plant-based analogs. Unlike traditional flavor formulation, this protocol adopts a pharmaceutical approach—treating flavor compounds as bioactive ligands with specific metabolic fates, threshold toxicities, and distinct pharmacokinetics within the food matrix.

Target Audience: Flavor Chemists, Food Toxicologists, and R&D Scientists in Alternative Protein Development.

Part 1: The Chemistry of Meaty Notes (Structure-Activity Relationships)

Thiophene derivatives are sulfur-containing heterocyclic compounds formed naturally during the thermal processing of meat via the Maillard reaction (specifically the degradation of cysteine and methionine in the presence of reducing sugars). In meat analogs, these must be exogenously added or generated in situ.[1]

The "Flavor Pharmacophore"

From a sensory perspective, the thiophene ring acts as a "pharmacophore" for savory/roasted perception.

-

2-Methylthiophene: Provides the foundational "roasted meat" character.[1]

-

3-Acetyl-2,5-dimethylthiophene: Imparts a specific "grilled" or "burnt" note.

-

2-Thiophenethiol: Delivers high-impact "sulfurous/meaty" notes (extremely low threshold).[1]

Mechanism of Formation

Understanding the genesis of these compounds is critical for in situ generation strategies.[1]

Figure 1: Simplified pathway for the thermal generation of thiophene derivatives from amino acid precursors.

Part 2: Toxicology & Regulatory Safety (The "Drug" Angle)

This section distinguishes this guide from standard culinary advice. Thiophene derivatives, while GRAS (Generally Recognized As Safe) by FEMA, possess structural alerts relevant to drug metabolism.

Metabolic Activation (Bioactivation)

Researchers must be aware that the thiophene moiety is susceptible to metabolic activation by Cytochrome P450 (CYP450) enzymes in the human liver.[1]

-

S-Oxidation: CYP450 can oxidize the sulfur atom, forming thiophene S-oxides .[1]

-

Epoxidation: Formation of thiophene epoxides .[1]